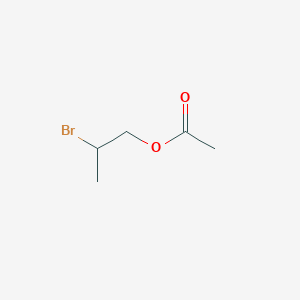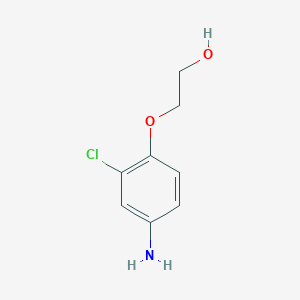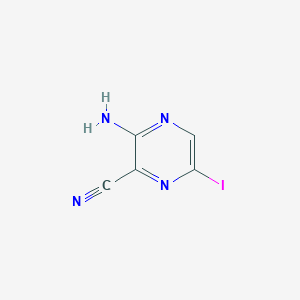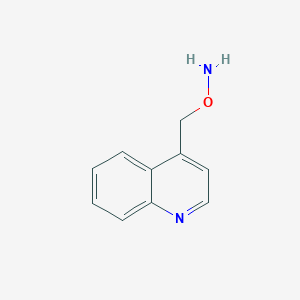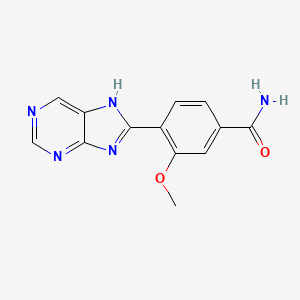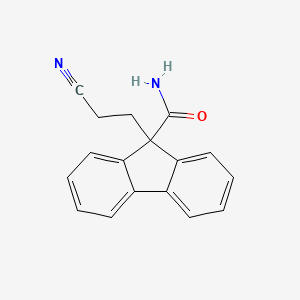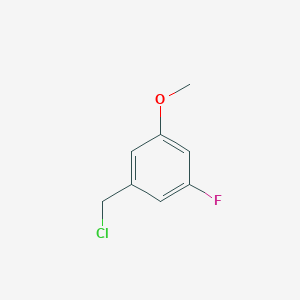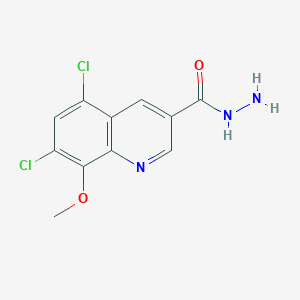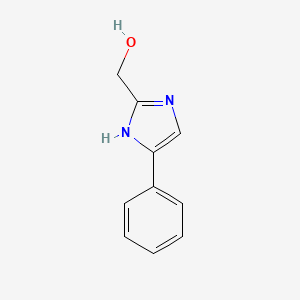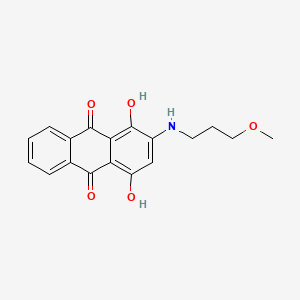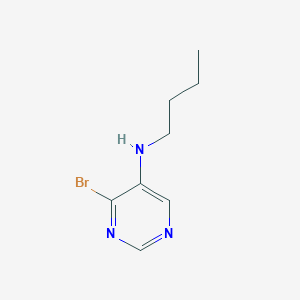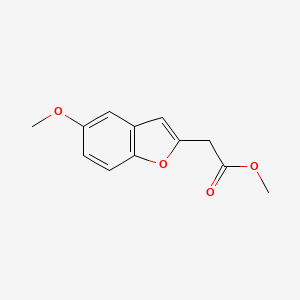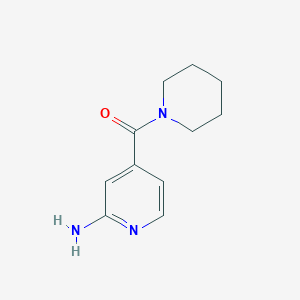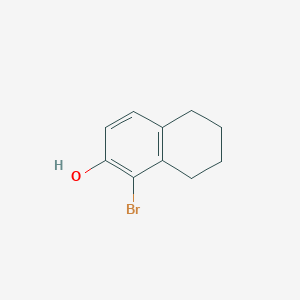
1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol
Übersicht
Beschreibung
“1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol” is a chemical compound with the formula C10H11BrO . It is a derivative of tetrahydronaphthalene, which is a class of compounds known as tetralins .
Molecular Structure Analysis
The molecular structure of “1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol” consists of a tetrahydronaphthalene ring substituted at position 2 by a hydroxy group and at position 1 by a bromo group . The empirical formula is C10H11BrO , and the molecular weight is 227.10 .Eigenschaften
CAS-Nummer |
32337-86-3 |
|---|---|
Produktname |
1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol |
Molekularformel |
C10H11BrO |
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
1-bromo-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H11BrO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h5-6,12H,1-4H2 |
InChI-Schlüssel |
XNPHONZZCGCBTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC(=C2Br)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

